molecular formula C13H28N2OSi B11856933 (7R,8aS)-7-((tert-butyldimethylsilyl)oxy)octahydropyrrolo[1,2-a]pyrazine

(7R,8aS)-7-((tert-butyldimethylsilyl)oxy)octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B11856933
M. Wt: 256.46 g/mol
InChI Key: GKMAJHBGAMZMAZ-NWDGAFQWSA-N
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Description

(7R,8aS)-7-((tert-butyldimethylsilyl)oxy)octahydropyrrolo[1,2-a]pyrazine is a complex organic compound with a unique structure that includes a pyrrolo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8aS)-7-((tert-butyldimethylsilyl)oxy)octahydropyrrolo[1,2-a]pyrazine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolo[1,2-a]pyrazine core and the introduction of the tert-butyldimethylsilyl (TBDMS) protecting group. Reaction conditions often involve the use of strong bases and specific solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(7R,8aS)-7-((tert-butyldimethylsilyl)oxy)octahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (7R,8aS)-7-((tert-butyldimethylsilyl)oxy)octahydropyrrolo[1,2-a]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structure may impart desirable characteristics such as stability or reactivity, making it useful in various industrial applications.

Mechanism of Action

The mechanism of action of (7R,8aS)-7-((tert-butyldimethylsilyl)oxy)octahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7R,8aS)-7-((tert-butyldimethylsilyl)oxy)octahydropyrrolo[1,2-a]pyrazine is unique due to its specific stereochemistry and the presence of the TBDMS protecting group. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H28N2OSi

Molecular Weight

256.46 g/mol

IUPAC Name

[(7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-yl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C13H28N2OSi/c1-13(2,3)17(4,5)16-12-8-11-9-14-6-7-15(11)10-12/h11-12,14H,6-10H2,1-5H3/t11-,12+/m0/s1

InChI Key

GKMAJHBGAMZMAZ-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H]2CNCCN2C1

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC2CNCCN2C1

Origin of Product

United States

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